Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate
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Overview
Description
Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate is an organic compound with the molecular formula C13H18O4 It is a derivative of phenoxyacetic acid and is characterized by the presence of an ethyl ester group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate typically involves the reaction of 2-methoxyphenol with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-hydroxyphenoxy derivatives.
Reduction: Formation of 2-(2-methoxyphenoxy)-2-methylpropanol.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate can be compared with similar compounds such as:
Ethyl 2-(2-methoxyphenoxy)acetate: Similar structure but lacks the methyl group on the propanoate moiety.
2-Methoxyphenyl isocyanate: Contains an isocyanate group instead of an ester group.
Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate: Contains an allyl group on the phenoxy ring
Properties
Molecular Formula |
C13H18O4 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C13H18O4/c1-5-16-12(14)13(2,3)17-11-9-7-6-8-10(11)15-4/h6-9H,5H2,1-4H3 |
InChI Key |
HGFQOGVVBAUASZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC=C1OC |
Origin of Product |
United States |
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